molecular formula C13H13N5O4 B446072 N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B446072
M. Wt: 303.27g/mol
InChI Key: CGGKMXRFSJULDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyrazole ring, nitro group, and carbamoylphenyl moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to enhance the yield and purity of the product.

Industrial Production Methods: For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This may involve the use of safer and more economical reagents, as well as scalable reaction conditions that can be easily implemented in a manufacturing setting .

Chemical Reactions Analysis

Types of Reactions: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: N-[4-(aminocarbonyl)phenyl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27g/mol

IUPAC Name

N-(4-carbamoylphenyl)-1-ethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O4/c1-2-17-7-10(18(21)22)11(16-17)13(20)15-9-5-3-8(4-6-9)12(14)19/h3-7H,2H2,1H3,(H2,14,19)(H,15,20)

InChI Key

CGGKMXRFSJULDE-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.